6-Methoxykaempferol
CAS No.: 32520-55-1
Cat. No.: VC21341326
Molecular Formula: C16H12O7
Molecular Weight: 316.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 32520-55-1 |
---|---|
Molecular Formula | C16H12O7 |
Molecular Weight | 316.26 g/mol |
IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one |
Standard InChI | InChI=1S/C16H12O7/c1-22-16-9(18)6-10-11(13(16)20)12(19)14(21)15(23-10)7-2-4-8(17)5-3-7/h2-6,17-18,20-21H,1H3 |
Standard InChI Key | OGQSUSFDBWGFFJ-UHFFFAOYSA-N |
SMILES | COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O |
Canonical SMILES | COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O |
Melting Point | 270°C |
Chemical Properties and Structure
Physical and Chemical Characteristics
6-Methoxykaempferol possesses specific physicochemical properties that influence its biological activity and pharmaceutical potential. The comprehensive physical and chemical characteristics of this compound are summarized in Table 1.
Property | Value |
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Common Name | 6-Methoxykaempferol |
CAS Number | 32520-55-1 |
Molecular Formula | C₁₆H₁₂O₇ |
Molecular Weight | 316.26200 |
Exact Mass | 316.05800 |
Boiling Point | 626.7±55.0 °C at 760 mmHg |
LogP | 2.29100 |
PSA | 120.36000 |
HS Code | 2914509090 |
Table 1: Physicochemical properties of 6-Methoxykaempferol
Structural Characteristics and Related Compounds
The chemical structure of 6-Methoxykaempferol features a classic flavone backbone with a methoxy substitution at the 6-position, giving it unique properties compared to other flavonoids. The compound is characterized by multiple hydroxy groups at positions 3, 5, 7, and 4', along with the distinctive methoxy group at position 6.
Several synonyms and alternative names for this compound exist in the scientific literature, including:
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3,5,7,4'-tetrahydroxy-6-methoxy-flavone
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6-methoxy kaempferol
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3,5,7-trihydroxy-2-(4-hydroxy-phenyl)-6-methoxy-chromen-4-one
The compound has structurally related derivatives, including 6-Methoxykaempferol 3-methylether (also known as 6-Methoxy-3-O-methylkaempferol), which contains an additional methoxy group at the 3-position . These related compounds often share similar biological activities but may display different potencies or specificities.
Natural Sources and Occurrence
Plant Sources
6-Methoxykaempferol has been identified in various plant sources, with Brazilian propolis being a prominent natural reservoir of this flavonoid . Propolis, a resinous mixture collected by honeybees from plant sources, is known to contain numerous bioactive compounds including flavonoids, phenolic acids, and terpenoids.
While specific quantitative data on the concentration of 6-Methoxykaempferol in propolis is limited in the available search results, research by Mitsui et al. has confirmed its presence in Brazilian propolis from the state of Bahia . This regional specificity suggests potential influences of local flora on the chemical composition of propolis.
Occurrence in Medicinal Plants
Beyond propolis, 6-Methoxykaempferol and structurally related compounds have been isolated from various plant families used in traditional medicine. Plant species from the Eriocaulaceae family, for example, have yielded related methoxylated flavonoids such as 6-methoxyquercetin derivatives . Additionally, Centaurea jacea L. (brown knapweed) has been reported to contain 6-methoxykaempferol 3-methyl ether among other flavonoids with biological activity .
The presence of these compounds in plants traditionally used for medicinal purposes suggests a potential contribution to the therapeutic effects associated with these botanical remedies. Traditional uses of plants containing methoxylated flavonoids often include inflammatory conditions, microbial infections, and various ailments where the biological activities of these compounds may play beneficial roles.
Biological Activities and Pharmacological Properties
Anti-proliferative Effects
One of the most significant biological activities of 6-Methoxykaempferol is its anti-proliferative effect on cancer cells. In vitro studies have demonstrated that 6-Methoxykaempferol inhibits the proliferation of several cancer cell lines, including colorectal cancer (DLD-1), breast cancer (MCF-7), and lung cancer (A549) cells .
Quantitative measurements of this anti-proliferative activity have been determined through cell proliferation assays. When cancer cells were exposed to 6-Methoxykaempferol at concentrations ranging from 0 to 200 μM for 24 hours, the compound exhibited IC50 values (concentration required to inhibit cell growth by 50%) of:
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101.8 μM for DLD-1 (colorectal cancer) cells
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200 μM for MCF-7 (breast cancer) cells
These findings suggest that 6-Methoxykaempferol demonstrates selective anti-proliferative effects, with greater potency against colorectal cancer cells compared to breast and lung cancer cell lines.
Research Findings and Applications
Cancer Research Applications
The documented anti-proliferative effects of 6-Methoxykaempferol on cancer cells suggest potential applications in cancer research and therapy development. Studies by Mitsui et al. have investigated the growth inhibitory activities of compounds isolated from Brazilian propolis, including 6-Methoxykaempferol, against cancer cells . These findings contribute to the growing body of research on natural products as sources of novel anti-cancer agents.
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Inhibition of cell cycle progression
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Induction of apoptosis (programmed cell death)
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Modulation of cellular signaling pathways
For example, patuletin, another flavonoid mentioned in the search results, has been shown to affect gene expression and activity of fatty acid synthase (FASN) in breast cancer cells, leading to anti-proliferative and pro-apoptotic effects . Similar mechanisms might play a role in the anti-cancer activities of 6-Methoxykaempferol, warranting further investigation.
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